molecular formula C13H17NO2 B1415186 N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide CAS No. 1172014-83-3

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide

Cat. No. B1415186
M. Wt: 219.28 g/mol
InChI Key: RJPXGFGSXIWDDK-UHFFFAOYSA-N
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Description

“N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide” is a chemical compound that has been studied in the context of SARS-CoV-2 research . It has been found in complex with the non-structural protein-1 (nsp1) of SARS-CoV-2 .


Molecular Structure Analysis

The molecular structure of “N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide” has been studied using X-ray diffraction . The resolution of the structure was found to be 1.10 Å .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide” include a density of 1.2±0.1 g/cm³, a boiling point of 357.1±31.0 °C at 760 mmHg, and a flash point of 210.8±9.8 °C . It has a molar refractivity of 52.7±0.3 cm³ and a molar volume of 151.6±3.0 cm³ . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study investigated the synthesis and antimicrobial properties of certain N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives. These compounds showed notable antimicrobial activity, particularly against a range of bacterial and fungal species (Kaplancıklı et al., 2012).

Chemoselective Acetylation

  • The compound N-(2-Hydroxyphenyl)acetamide, closely related to N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide, was used as an intermediate in the natural synthesis of antimalarial drugs. The study focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide (Magadum & Yadav, 2018).

Anticancer Activity

  • Research on 2-[3/4-((6-substituted-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy]-N-(heteroaryl)acetamide derivatives, structurally similar to N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide, showed significant anticancer activity against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).

Crystal Structure Analysis

  • The compound N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, which is structurally related, was analyzed for its crystal structure. This study provided insights into the molecular geometry and interactions of such compounds (Kalita & Baruah, 2010).

Anti-proliferative Constituents

  • A study on Selaginella pulvinata identified new compounds, including N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, showing anti-proliferative properties against certain cancer cells (Wang et al., 2016).

Molecular Docking Analysis

  • N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and evaluated for anticancer activity through in silico modeling, targeting the VEGFr receptor. This reflects the potential of similar acetamide derivatives in anticancer drug development (Sharma et al., 2018).

Future Directions

The future research directions for “N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide” could include further exploration of its interaction with SARS-CoV-2 proteins and its potential as a therapeutic agent . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and safety profile.

properties

IUPAC Name

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(15)14-7-8-16-13-6-5-11-3-2-4-12(11)9-13/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPXGFGSXIWDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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